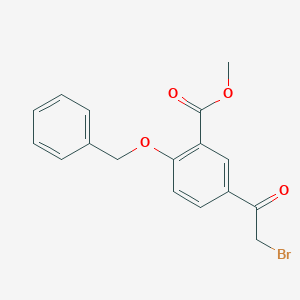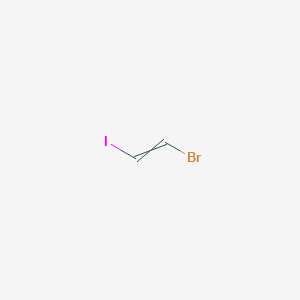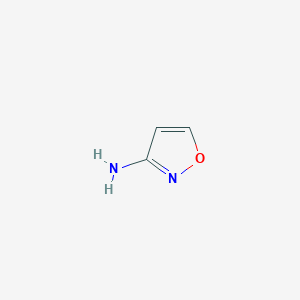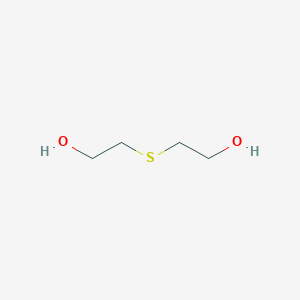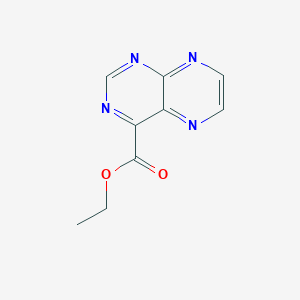
ethyl pteridine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ethyl pteridine-4-carboxylate is a chemical compound with the molecular formula C10H8N4O2 It belongs to the class of pteridines, which are heterocyclic compounds containing a pyrimidine ring fused to a pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl pteridine-4-carboxylate typically involves the reaction of pteridine derivatives with ethyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods: For industrial-scale production, the process is optimized to increase yield and reduce costs. This involves using more efficient catalysts and solvents, as well as continuous flow reactors to enhance reaction rates and product purity. The use of automated systems for monitoring and controlling reaction parameters ensures consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions: ethyl pteridine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding pteridinecarboxylic acids.
Reduction: Reduction reactions can convert it into pteridine derivatives with different functional groups.
Substitution: Nucleophilic substitution reactions can introduce various substituents at different positions on the pteridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and aryl halides are employed in the presence of bases like sodium hydride or potassium carbonate.
Major Products: The major products formed from these reactions include various substituted pteridines, which can be further functionalized for specific applications.
Scientific Research Applications
ethyl pteridine-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex pteridine derivatives.
Biology: It serves as a precursor for the synthesis of biologically active molecules, including enzyme inhibitors and fluorescent probes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials with unique properties, such as light-emitting diodes (LEDs) and photovoltaic cells.
Mechanism of Action
The mechanism of action of ethyl pteridine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It can also interact with receptors to modulate signal transduction pathways, leading to changes in cellular responses. The exact molecular targets and pathways depend on the specific application and the structure of the pteridine derivative.
Comparison with Similar Compounds
Ethyl 4-pyridinecarboxylate: Similar in structure but with a pyridine ring instead of a pteridine ring.
Ethyl 4-piperidinecarboxylate: Contains a piperidine ring, differing in its chemical properties and applications.
Ethyl 4-pyrazinecarboxylate: Features a pyrazine ring, used in different chemical and biological contexts.
Uniqueness: ethyl pteridine-4-carboxylate is unique due to its pteridine core, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for developing new drugs and materials with specific properties.
Properties
CAS No. |
16008-51-8 |
|---|---|
Molecular Formula |
C9H8N4O2 |
Molecular Weight |
204.19 g/mol |
IUPAC Name |
ethyl pteridine-4-carboxylate |
InChI |
InChI=1S/C9H8N4O2/c1-2-15-9(14)7-6-8(13-5-12-7)11-4-3-10-6/h3-5H,2H2,1H3 |
InChI Key |
IJRYLHLFMASLPX-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=NC=NC2=NC=CN=C12 |
Canonical SMILES |
CCOC(=O)C1=NC=NC2=NC=CN=C12 |
Synonyms |
4-Pteridinecarboxylic acid ethyl ester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



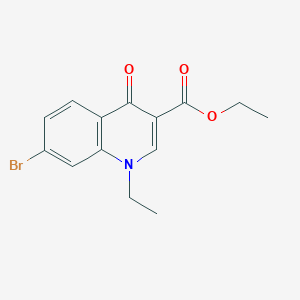
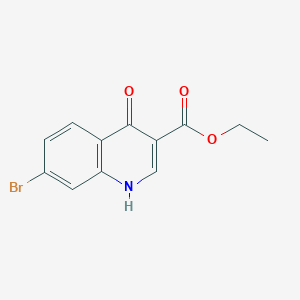


![tricyclo[8.6.0.02,9]hexadecane](/img/structure/B106042.png)
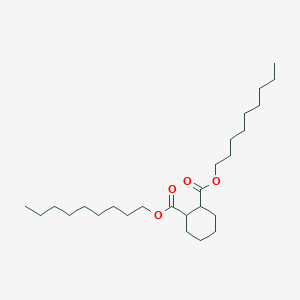
![[(Z)-[(E)-4-(4-chlorophenyl)but-3-en-2-ylidene]amino]urea](/img/structure/B106044.png)
